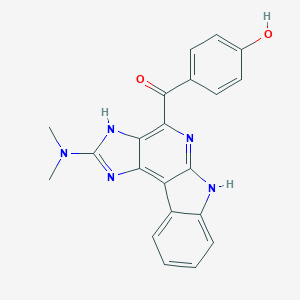
2-(4-Oxo-3-thiazolidinyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-3-thiazolidinyl)propionic acid, also known as OTAVA-BB 120133, is a chemical compound with a thiazolidine ring and a propionic acid side chain. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-3-thiazolidinyl)propionic acid is not fully understood. It is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-Oxo-3-thiazolidinyl)propionic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose metabolism and insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its versatility in various fields of research. It can be used in medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-(4-Oxo-3-thiazolidinyl)propionic acid. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine its potential toxicity and safety profile for use in humans. Overall, 2-(4-Oxo-3-thiazolidinyl)propionic acid has shown promising potential for various applications, and further research is needed to fully understand its mechanisms and potential uses.
Méthodes De Synthèse
The synthesis of 2-(4-Oxo-3-thiazolidinyl)propionic acid involves the reaction of 3-mercaptopropionic acid with ethyl chloroacetate to form ethyl 2-(chloroacetyl)propionate. This intermediate is then reacted with thiourea to form 2-(4-oxo-3-thiazolidinyl)propionic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-(4-Oxo-3-thiazolidinyl)propionic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its effects on glucose metabolism and insulin resistance, making it a potential candidate for the treatment of diabetes.
Propriétés
Numéro CAS |
106562-25-8 |
|---|---|
Nom du produit |
2-(4-Oxo-3-thiazolidinyl)propionic acid |
Formule moléculaire |
C6H9NO3S |
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
2-(4-oxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-4(6(9)10)7-3-11-2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
FXRNYMMFZPOTJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1CSCC1=O |
SMILES canonique |
CC(C(=O)O)N1CSCC1=O |
Synonymes |
3-Thiazolidineacetic acid, -alpha--methyl-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
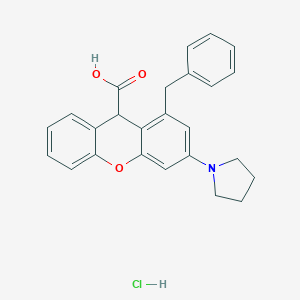

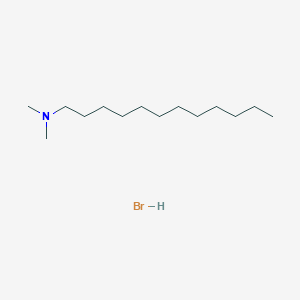

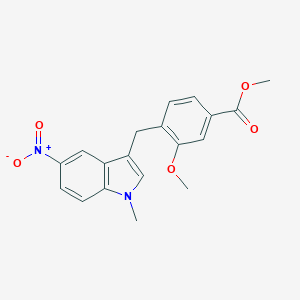
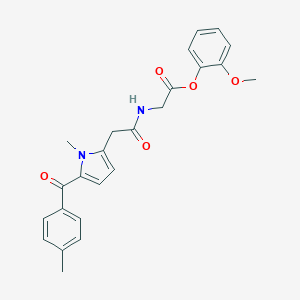

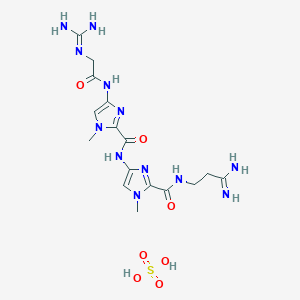
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

